molecular formula C19H17N3O5S B2820118 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2320929-24-4

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2820118
CAS No.: 2320929-24-4
M. Wt: 399.42
InChI Key: KSNXJACZBUGJRP-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bifuran moiety, a hydroxyethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the oxidative coupling of furan derivatives. Common reagents include palladium catalysts and oxidizing agents like oxygen or peroxides.

    Introduction of the Hydroxyethyl Group: This step often involves the reaction of the bifuran compound with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring followed by the introduction of the amine group to form the sulfonamide. This can be achieved using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Cyclization: The bifuran and pyrazole rings can undergo cyclization reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

    Cyclization: Acidic or basic catalysts depending on the desired cyclization pathway.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

    Cyclization: Polycyclic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of the bifuran and pyrazole rings may provide unique interactions with biological targets, leading to new therapeutic agents.

Industry

In materials science, the compound’s structural features could be exploited in the development of new materials with specific electronic or optical properties. It may also be used in the synthesis of polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzene-1-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-triazol-1-yl)benzene-1-sulfonamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The presence of the pyrazole ring in N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide provides unique electronic properties and potential biological activity compared to its imidazole and triazole analogs. The bifuran moiety also contributes to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c23-16(17-8-9-19(27-17)18-3-1-12-26-18)13-21-28(24,25)15-6-4-14(5-7-15)22-11-2-10-20-22/h1-12,16,21,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXJACZBUGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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